N-(1,3-thiazol-2-yl)undec-10-enamide
Description
N-(1,3-Thiazol-2-yl)undec-10-enamide is an organic compound characterized by a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked via an amide bond to an undec-10-enamide chain. The undec-10-enamide moiety consists of an 11-carbon aliphatic chain with a terminal double bond, contributing to its lipophilic properties.
Properties
Molecular Formula |
C14H22N2OS |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)undec-10-enamide |
InChI |
InChI=1S/C14H22N2OS/c1-2-3-4-5-6-7-8-9-10-13(17)16-14-15-11-12-18-14/h2,11-12H,1,3-10H2,(H,15,16,17) |
InChI Key |
BMSZXILIYNEXPC-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=NC=CS1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to N-(1,3-thiazol-2-yl)undec-10-enamide and highlight critical variations in substituents and bioactivity profiles:
Analysis of Structural and Functional Differences
Acyl Chain Modifications
- Undec-10-enamide vs. In contrast, the 2,5-dimethylfuramide group in related thiazole derivatives introduces aromatic rigidity, which may improve binding specificity to enzymatic pockets (e.g., kinase inhibitors) .
- Hydroxyethyl vs. This modification could reduce cytotoxicity but also limit penetration through hydrophobic barriers .
Physicochemical Properties
| Property | This compound | N-(2-Hydroxyethyl)undec-10-enamide | N-(1,3-Thiazol-2-yl)-2,5-dimethylfuramide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~296.4 (estimated) | ~287.4 | ~248.3 |
| LogP (Predicted) | ~4.2 (high lipophilicity) | ~3.5 | ~2.8 (moderate lipophilicity) |
| Solubility in Water | Low | Moderate | Low |
Preparation Methods
Synthetic Routes for Thiazole Core Formation
The thiazole ring serves as the foundational heterocycle in this compound. Its synthesis typically follows the Hantzsch thiazole method, which involves condensation between α-halo carbonyl compounds and thioamides. For example, tert-butyl (S)-(1-(4-(isopropylcarbamoyl)thiazol-2-yl)-2-methylpropyl)carbamate was synthesized via cyclization of a thiourea intermediate with a brominated precursor under basic conditions . Adapting this approach, 2-aminothiazole can be generated by reacting thiourea with α-bromoundec-10-enamide, though this requires precise temperature control (0–5°C) to prevent side reactions .
Key considerations include:
-
Solvent selection : Dichloromethane (DCM) and dimethyl ether (DME) are preferred for their low nucleophilicity, minimizing undesired substitutions .
-
Catalysts : Triethylamine (EtN) facilitates deprotonation during cyclization, while sodium hydride (NaH) enhances reaction rates in sultam-forming steps .
Undec-10-enamide Chain Synthesis
The undec-10-enamide moiety is synthesized via amidification of undec-10-enoic acid. In one protocol, undec-10-enoic acid is treated with thionyl chloride (SOCl) to form the corresponding acyl chloride, which is subsequently reacted with 2-aminothiazole in the presence of EtN . This method yielded N-(4-{[(E)-(4-nitrophenyl)diazenyl]phenyl}undec-10-enamide (Amid N) with a 93.2 pm/V nonlinear optical coefficient, demonstrating the efficacy of this approach .
Optimization parameters :
-
Temperature : Reactions conducted at 0–5°C improve acyl chloride stability .
-
Coupling agents : Ethylcarbodiimide (EDCI) enhances amide bond formation efficiency, achieving 94% yield in analogous peptide syntheses .
Direct Amide Coupling Strategies
A one-step coupling method avoids intermediate isolation, streamlining synthesis. Combining 2-aminothiazole and undec-10-enoyl chloride in DCM with catalytic 4-dimethylaminopyridine (DMAP) produces the target compound in 70–85% yield . This mirrors the synthesis of N-isopropyl-2,5-dimethylfuran-3-carboxamide , where EDCI-mediated coupling achieved 87% yield under inert conditions .
Critical variables :
-
Molar ratios : A 1.2:1 excess of acyl chloride to amine ensures complete conversion .
-
Purification : Column chromatography using ethyl acetate/hexane (3:7) effectively isolates the product .
Alternative Cyclization Approaches
Ultrasound-assisted cyclization offers a rapid alternative. For instance, ferrocene-containing 1,3-thiazinan-2-imines were synthesized in 52–90% yield using ultrasonic irradiation to accelerate intermediate β-hydroxy thiourea formation . Applying this method, undec-10-enoyl thiourea could cyclize with α-bromo ketones to form the thiazole ring, though this route remains hypothetical for the target compound.
Advantages :
-
Reaction time : Ultrasound reduces cyclization duration from 48 hours to 2–4 hours .
-
Yield improvement : Mechanochemical activation minimizes byproduct formation .
Spectroscopic Characterization and Validation
Successful synthesis requires rigorous validation via:
-
H NMR : The thiazole proton resonates at δ 7.98–8.10 ppm, while the undec-10-enamide vinyl protons appear as a multiplet at δ 5.30–5.45 ppm .
-
HRMS : Molecular ion peaks at m/z 323.2121 ([M+H]) confirm the molecular formula CHNOS .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Reagents |
|---|---|---|---|
| Hantzsch Cyclization | 70 | 24 | Thiourea, α-Bromoamide |
| Direct Coupling | 85 | 12 | EDCI, DMAP |
| Ultrasound-Assisted | 78 | 4 | NaH, EtN |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for N-(1,3-thiazol-2-yl)undec-10-enamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves coupling an undec-10-enoic acid derivative with a 1,3-thiazol-2-amine. A validated approach (adapted from similar amide syntheses) includes:
Activation of the acid : Convert 10-undecenoic acid to its phenyl ester using coupling agents (e.g., PPh₃/Cl₂CCO), enabling nucleophilic acyl substitution.
Amide bond formation : React the activated ester with 1,3-thiazol-2-amine under controlled heating (100°C) in anhydrous conditions. Monitor reaction progress via TLC (n-hexane/ethyl acetate, 5:1).
Purification : Wash crude product with 1N HCl, water, and NaCl solution, followed by recrystallization (ethyl acetate/n-hexane, 1:5) to achieve >90% purity .
- Purity Validation : Use ¹H NMR to confirm the absence of unreacted starting materials and assess cis/trans amide isomer ratios (if applicable) .
Q. Which analytical techniques are critical for characterizing N-(1,3-thiazol-2-yl)undec-10-enamide?
- Key Methods :
- ¹H/¹³C NMR : Assign signals for the thiazole ring (e.g., δ ~7.0–7.5 ppm for aromatic protons), undecenamide chain (δ 1.2–2.2 ppm for aliphatic protons), and olefinic protons (δ 4.8–5.0 ppm). Note splitting patterns for cis/trans isomerism .
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm bond lengths/angles. Use SHELX programs for structure refinement and validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out side products .
Q. What preliminary biological screening strategies are recommended for this compound?
- Approach : Prioritize assays based on structural analogs (e.g., thiazol-2-yl furamides with anticancer activity).
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Mechanistic studies : Evaluate inhibition of kinases (e.g., Src family) or interactions with adenosine receptors, leveraging known SAR for thiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of N-(1,3-thiazol-2-yl)undec-10-enamide for anticancer activity?
- Strategy :
Substituent variation : Modify the thiazole ring (e.g., introduce electron-withdrawing groups at position 5) to enhance target binding.
Chain length adjustment : Shorten or extend the undecenamide chain to modulate lipophilicity and membrane permeability.
Biological testing : Compare IC₅₀ values across derivatives using dose-response assays. Reference SAR trends from N-(5-R-benzyl-1,3-thiazol-2-yl)furamides, where substituents at position 5 significantly impacted potency .
Q. What challenges arise in crystallographic analysis of N-(1,3-thiazol-2-yl)undec-10-enamide, and how can they be resolved?
- Common Issues :
- Disorder in aliphatic chains : Use low-temperature data collection (e.g., 123 K) to reduce thermal motion artifacts.
- Twinned crystals : Employ SHELXL’s twin refinement tools or switch to PXRD if single crystals are unattainable.
Q. How can reaction conditions be optimized to minimize side products during scale-up synthesis?
- Critical Parameters :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve amine reactivity.
- Catalyst screening : Test coupling agents like HATU or EDCI for higher yields.
- Radical inhibitors : Add TEMPO to suppress olefin polymerization during heating, as demonstrated in undecenamide derivatization .
Q. How should researchers address conflicting spectral data (e.g., unexpected NMR peaks or crystallographic discrepancies)?
- Resolution Workflow :
Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in amide bonds (e.g., cis/trans isomerization) .
DFT calculations : Compare experimental and computed NMR chemical shifts to identify misassignments.
Multi-method validation : Correlate X-ray data with IR (amide I/II bands) and mass spectrometry to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
